(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid properties
(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid properties
An In-depth Technical Guide to (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogs are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. This document consolidates essential information on the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, leveraging data from structurally related phenylpropanoids, we offer expert insights into its potential biological significance and suggest avenues for future research in drug discovery and development. The guide includes detailed, field-proven protocols for its synthesis and characterization to empower researchers in their scientific endeavors.
Introduction and Nomenclature
(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, also known as α-methyl-4-fluorocinnamic acid, belongs to the phenylpropanoid class of organic compounds. Phenylpropanoids are characterized by a phenyl group attached to a three-carbon propane side chain and are precursors for a vast array of natural products, including flavonoids, coumarins, and lignans.[1] The core structure of the title compound is a cinnamic acid scaffold, which is known to be a privileged structure in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
The introduction of a fluorine atom onto the phenyl ring and a methyl group at the α-position of the acrylic acid moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the α-methyl group can influence stereochemistry and resistance to metabolic degradation.
This guide serves as a foundational resource for researchers investigating this compound for novel therapeutic applications.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | [4] |
| CAS Number | 210110-49-9 | [4] |
| Molecular Formula | C₁₀H₉FO₂ | [4] |
| Molecular Weight | 180.17 g/mol | [4] |
| Canonical SMILES | C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | [4] |
| InChIKey | AQQMERSMRLTKCK-VOTSOKGWSA-N | [4] |
| Synonyms | 3-(4-Fluorophenyl)-2-methylacrylic acid, (E)-3-(4-fluorophenyl)-2-methylacrylic acid |[4] |
Physicochemical and Spectroscopic Properties
While experimental data for the title compound is not extensively published, we can infer its properties based on its structure and data from closely related analogs. Such predictive analysis is a cornerstone of drug development, allowing for informed decisions on formulation and experimental design.
Table 2: Physicochemical Properties
| Property | Value / Predicted Value | Notes and Rationale |
|---|---|---|
| Physical State | Predicted: White to off-white crystalline solid | Based on the properties of its close analog, 4-Fluorocinnamic acid.[5] |
| Melting Point | Not available. (Predicted: ~170-200 °C) | The analog 4-Fluorocinnamic acid melts at 209-210 °C[5]. The α-methyl group may slightly disrupt crystal packing, potentially lowering the melting point compared to the unmethylated parent. The isomer (E)-3-(3-Fluorophenyl)acrylic acid melts at 166.2-166.8 °C.[6] |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) | The carboxylic acid group imparts some polarity and water solubility, which is likely limited by the hydrophobic fluorophenyl ring. The analog 4-Methylcinnamic acid is soluble in DMSO.[7] |
| pKa | Predicted: ~4.0 - 4.5 | The pKa of cinnamic acid is ~4.4. The electron-withdrawing fluorine atom may slightly increase acidity (lower pKa), while the electron-donating methyl group may slightly decrease it. |
| LogP (calculated) | 2.3 | A measure of lipophilicity. This value, from PubChem, suggests moderate lipophilicity and good potential for membrane permeability.[4] |
Predicted Spectroscopic Profile
A crucial step in any synthesis is the structural confirmation of the final product. Below are the expected spectroscopic characteristics for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.
-
¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
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Vinyl Proton (=CH-): A singlet around 7.5-7.8 ppm.
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Aromatic Protons (-C₆H₄-): Two doublets (or a multiplet resembling an AA'BB' system) between 7.0 and 7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methyl Protons (-CH₃): A singlet around 2.0-2.2 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): ~170-175 ppm.
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Aromatic Carbons: Multiple signals between 115-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
-
Olefinic Carbons (C=C): Signals between 125-145 ppm.
-
Methyl Carbon (-CH₃): ~15-20 ppm.
-
-
¹⁹F NMR:
-
A single resonance for the fluorine atom on the phenyl ring.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
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C=C Stretch (Alkene & Aromatic): Absorptions in the 1600-1650 cm⁻¹ region.
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C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.
-
Synthesis and Purification
The synthesis of α,β-unsaturated aromatic acids is well-established in organic chemistry. The Perkin reaction provides a reliable and direct route to the target compound.[8][9] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[10]
Causality of Experimental Choice: The Perkin reaction is chosen for its operational simplicity and use of readily available starting materials. It directly constructs the α-methyl cinnamic acid framework. The mechanism involves the formation of an enolate from propionic anhydride, which then acts as a nucleophile, attacking the carbonyl of 4-fluorobenzaldehyde. Subsequent dehydration and hydrolysis yield the final product.[11]
Proposed Synthesis Route: Perkin Reaction
The reaction proceeds by condensing 4-fluorobenzaldehyde with propionic anhydride, using potassium propionate as the base catalyst.
Caption: High-level workflow for the synthesis of the title compound via the Perkin reaction.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity and purity. The following workflow ensures the material meets the standards required for subsequent biological or chemical screening.
Caption: Standard analytical workflow for the validation of synthesized (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.
Potential Applications and Biological Significance
While no specific biological activities have been reported for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the broader class of cinnamic acid derivatives is rich with pharmacological potential. This provides a strong rationale for investigating the title compound in several therapeutic areas.
-
Antimicrobial Activity: Cinnamic acids are known to possess antibacterial and antifungal properties.[2] 4-Methylcinnamic acid, a close structural analog, has been identified as an agent that can overcome antifungal tolerance.[7] This suggests the title compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory and Antioxidant Activity: Many phenolic compounds, including phenylpropanoids, exhibit potent anti-inflammatory and antioxidant effects.[3][12] These activities are crucial for combating diseases associated with chronic inflammation and oxidative stress. Standard in vitro assays (e.g., DPPH, ABTS for antioxidant; COX/LOX inhibition, nitric oxide production in macrophages for anti-inflammatory) would be highly relevant.
-
Anticancer Activity: Phenolic acids have been associated with potent anticancer abilities in various studies.[1][3] The ability of a compound to induce apoptosis or cell cycle arrest in cancer cell lines is a key indicator of potential as an oncology drug lead.
The structural features of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid make it a compelling candidate for screening in these areas.
Caption: Logic diagram for the proposed biological screening strategy based on the compound's structural class.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and analysis. Researchers should adapt these procedures according to available equipment and safety standards.
Protocol: Synthesis via Perkin Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-fluorobenzaldehyde (1.0 eq), propionic anhydride (2.5 eq), and freshly fused potassium propionate (1.0 eq).
-
Reaction: Heat the mixture in an oil bath at 180-190 °C for 8-10 hours.
-
Workup: Allow the mixture to cool slightly, then pour it into a beaker of water while still warm. Add a solution of sodium carbonate and steam distill to remove any unreacted aldehyde.
-
Isolation: Cool the remaining solution and acidify with concentrated hydrochloric acid until precipitation is complete.
-
Purification: Filter the crude solid product and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.
Protocol: Analytical Characterization
-
TLC Analysis: Use silica gel plates with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Visualize spots under UV light (254 nm). Calculate the Rf value.
-
Melting Point: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.
-
NMR Spectroscopy: Dissolve a sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to confirm the molecular weight.
-
HPLC Analysis: Develop an HPLC method (e.g., C18 column, acetonitrile/water gradient with 0.1% formic acid) to determine the final purity of the compound.
Conclusion
(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via classic organic reactions like the Perkin condensation makes it highly accessible. Based on the well-documented bioactivities of its structural class, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides the necessary foundational knowledge and actionable protocols to facilitate and accelerate such research.
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